5-Ethyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one
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Overview
Description
5-Ethyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one is an organic compound belonging to the class of dioxinones. It is characterized by a dioxin ring substituted with ethyl and trimethyl groups. This compound is known for its unique structural properties and its utility in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the dioxinone ring. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring into more reduced forms, such as alcohols.
Substitution: The ethyl and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxinones with different functional groups.
Scientific Research Applications
5-Ethyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is structurally similar but lacks the ethyl group, resulting in different chemical properties and reactivity.
2,2,6-Trimethyl-1,3-dioxin-4-one: Another similar compound with slight variations in the dioxin ring structure.
Uniqueness: 5-Ethyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one is unique due to the presence of the ethyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and its interactions with other molecules, making it a valuable tool in various chemical and biological applications .
Properties
CAS No. |
87769-40-2 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-ethyl-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C9H14O3/c1-5-7-6(2)11-9(3,4)12-8(7)10/h5H2,1-4H3 |
InChI Key |
ZYILMIXAVLPPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(OC1=O)(C)C)C |
Origin of Product |
United States |
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